molecular formula C8H10BrN B177145 4-Bromo-5-ethyl-2-methylpyridine CAS No. 141315-43-7

4-Bromo-5-ethyl-2-methylpyridine

Cat. No.: B177145
CAS No.: 141315-43-7
M. Wt: 200.08 g/mol
InChI Key: XZXFBVQHDDLSQB-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-2-methylpyridine (CAS 98488-99-4) is a brominated pyridine derivative with a molecular formula of C₈H₁₀BrN and a molecular weight of 200.08 g/mol. The compound features a bromine atom at position 4, an ethyl group at position 5, and a methyl group at position 2 on the pyridine ring. It is primarily used in industrial and scientific research, though specific applications remain undisclosed in available literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFBVQHDDLSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624684
Record name 4-Bromo-5-ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98488-99-4
Record name 4-Bromo-5-ethyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-Bromo-5-ethyl-2-methylpyridine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Primary Applications
4-Bromo-5-ethyl-2-methylpyridine 98488-99-4 C₈H₁₀BrN 200.08 Br (4), Et (5), Me (2) Scientific research
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (2), Me (3) Intermediate in organic synthesis
4-Bromo-2-chloro-5-methylpyridine 867279-13-8 C₆H₅BrClN 206.47 Br (4), Cl (2), Me (5) Pharmaceutical research
5-Bromo-4-methoxy-2-methylpyridine 886372-61-8 C₇H₈BrNO 202.05 Br (5), OMe (4), Me (2) Medical intermediate
5-Bromo-2-ethyl-4-methylpyridine 1159820-58-2 C₈H₁₀BrN 200.08 Br (5), Et (2), Me (4) High structural similarity (0.94)
Key Observations:
  • Substituent Positioning: The placement of bromine and alkyl groups significantly impacts reactivity and applications.
  • Functional Group Influence : The methoxy group in 5-Bromo-4-methoxy-2-methylpyridine enhances polarity compared to ethyl or methyl groups, making it more suitable for medicinal chemistry applications .
  • Halogen Diversity : The presence of chlorine in 4-Bromo-2-chloro-5-methylpyridine increases molecular weight and may alter electrophilic substitution reactivity compared to purely brominated analogs .

Crystallographic and Physicochemical Data

  • Crystal Packing : Pyridine derivatives with bulkier substituents (e.g., ethyl groups) exhibit distinct hydrogen-bonding networks. For example, 5-Bromo-2-chloropyrimidin-4-amine forms 2D supramolecular networks via N–H···N interactions .
  • Thermal Stability : Decomposition temperatures are unreported for most compounds, but brominated pyridines generally exhibit moderate stability under standard conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-ethyl-2-methylpyridine, and how can purity be validated?

  • Methodology : Start with a substituted pyridine precursor (e.g., 5-ethyl-2-methylpyridine) and employ regioselective bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., radical initiators like AIBN in CCl4_4) . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1H NMR^1\text{H NMR} (e.g., δ 2.5 ppm for methyl groups, δ 4.2 ppm for ethyl protons) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 4-Bromo-5-ethyl-2-methylpyridine?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . Key parameters:

  • Space group: Typically monoclinic (e.g., P21/cP2_1/c).
  • Bond lengths: C-Br ~1.89 Å, C-C (ethyl) ~1.54 Å.
  • Refinement residuals: Target R1<0.05R_1 < 0.05, wR2<0.10wR_2 < 0.10.
    Compare experimental data with DFT-optimized geometries to resolve discrepancies .

Q. What spectroscopic techniques are critical for characterizing substituent effects in brominated pyridines?

  • Methodology :

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Identify deshielding effects from bromine (e.g., upfield shifts for adjacent protons) .
  • IR Spectroscopy : Confirm C-Br stretches at ~600–800 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+[M+H]^+ at m/z 230.02) .

Advanced Research Questions

Q. How does steric hindrance from the ethyl and methyl groups influence nucleophilic substitution at the 4-bromo position?

  • Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via 1H NMR^1\text{H NMR}. Compare rate constants (kk) with less-hindered analogs (e.g., 4-bromo-2-methylpyridine) to quantify steric effects .

Q. What strategies resolve contradictions in reported melting points for brominated pyridine derivatives?

  • Methodology :

  • Purification : Recrystallize from ethanol/water mixtures to remove isomers or impurities.
  • DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to determine precise melting ranges.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-amino-3-bromo-5-methylpyridine, mp 80–82°C ).

Q. Can DFT calculations predict regioselectivity in cross-coupling reactions involving 4-Bromo-5-ethyl-2-methylpyridine?

  • Methodology :

  • Optimize ground-state geometry using B3LYP/6-31G(d).
  • Calculate Fukui indices to identify electrophilic hotspots (C-4 bromine vs. C-2 methyl).
  • Validate with Suzuki-Miyaura coupling experiments (Pd(PPh3_3)4_4, K2_2CO3_3, aryl boronic acids) .

Data Interpretation & Experimental Design

Q. How to design a crystallization protocol for 4-Bromo-5-ethyl-2-methylpyridine to avoid twinning or disorder?

  • Methodology :

  • Solvent Screening : Test slow evaporation in hexane/ethyl acetate (v/v 3:1) at 4°C.
  • Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF4_4]) to stabilize crystal packing.
  • Data Collection : Use synchrotron radiation (λ = 0.7107 Å) for high-resolution datasets .

Q. What statistical approaches are robust for analyzing reaction yield variations in bromopyridine synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), bromine equivalents (1.0–1.2), and reaction time (6–24 hrs).
  • ANOVA : Identify significant factors (e.g., temperature contributes 65% to yield variance).
  • Optimization : Use response surface methodology (RSM) to maximize yield (>85%) .

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